molecular formula C13H8ClIO B1601836 4-Chloro-4'-iodobenzophenone CAS No. 99847-42-4

4-Chloro-4'-iodobenzophenone

Cat. No. B1601836
M. Wt: 342.56 g/mol
InChI Key: YMEUBHUXXVUFID-UHFFFAOYSA-N
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Patent
US08497294B2

Procedure details

Potassium tert-butoxide (18.48 g, 165.0 mmol) was added to a rapidly stirred suspension of 4-chloro-4′-iodobenzophenone (51.38 g, 150.0 mmol) and trimethylsulphonium iodide (33.66 g, 165.0 mmol) in dimethylsulphoxide (200 ml) and the resulting mixture was stirred at room temperature for 3 hours. The mixture was diluted with ethyl acetate (500 ml), washed with water (3×500 ml) and then with brine (500 ml). The organic layer was separated and the solvent removed in vacuo to afford (RS)-2-(4-chlorophenyl)-2-(4-iodophenyl)oxirane (53.48 g, 100%) as a pale yellow oil that solidified upon standing to afford an off-white solid. 1H NMR (DMSO-d6) 7.76 (2H, d), 7.45 (2H, d), 7.34 (2H, d), 7.12 (2H, d), 3.32 (2H, m). MS: [M−H]− 355.
Quantity
18.48 g
Type
reactant
Reaction Step One
Quantity
51.38 g
Type
reactant
Reaction Step One
Quantity
33.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[CH:22]=[CH:21][C:11]([C:12]([C:14]2[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1.[I-].C[S+](C)C>CS(C)=O.C(OCC)(=O)C>[Cl:7][C:8]1[CH:22]=[CH:21][C:11]([C:12]2([C:14]3[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=3)[CH2:1][O:13]2)=[CH:10][CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
18.48 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
51.38 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)I)C=C1
Name
Quantity
33.66 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×500 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(OC1)C1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 53.48 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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